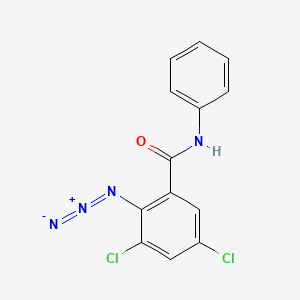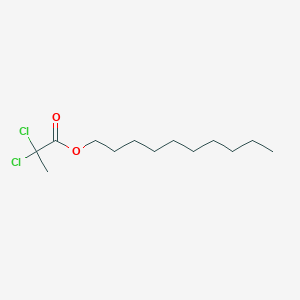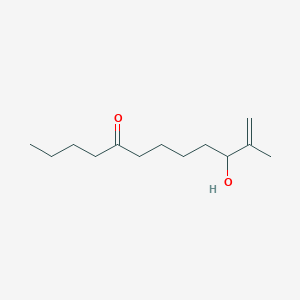silanol CAS No. 88221-47-0](/img/structure/B14378900.png)
[(Butan-2-yl)oxy](dimethyl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)oxysilanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a hydroxyl group, and a butan-2-yloxy group. This compound is part of the broader class of silanols, which are known for their versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)oxysilanol typically involves the reaction of dimethylchlorosilane with butan-2-ol in the presence of a base such as triethylamine. The reaction proceeds via the substitution of the chlorine atom in dimethylchlorosilane with the butan-2-yloxy group, followed by hydrolysis to form the silanol group.
Industrial Production Methods
Industrial production of (Butan-2-yl)oxysilanol often employs continuous flow reactors to ensure efficient mixing and reaction control. The process involves the controlled addition of dimethylchlorosilane and butan-2-ol, followed by hydrolysis and purification steps to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)oxysilanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanones
Reduction: Silanes
Substitution: Various substituted silanols, depending on the reagent used.
Aplicaciones Científicas De Investigación
(Butan-2-yl)oxysilanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of silicone-based medical devices and implants.
Industry: Utilized in the production of silicone rubbers, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)oxysilanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The silicon atom can also participate in coordination chemistry, forming stable complexes with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylsilanediol: Contains two hydroxyl groups instead of one.
Dimethyl(2-thienyl)silanol: Contains a thienyl group instead of a butan-2-yloxy group.
Diphenylsilanediol: Contains two phenyl groups instead of methyl groups.
Uniqueness
(Butan-2-yl)oxysilanol is unique due to the presence of the butan-2-yloxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where a balance between hydrophobicity and reactivity is required.
Propiedades
Número CAS |
88221-47-0 |
|---|---|
Fórmula molecular |
C6H16O2Si |
Peso molecular |
148.28 g/mol |
Nombre IUPAC |
butan-2-yloxy-hydroxy-dimethylsilane |
InChI |
InChI=1S/C6H16O2Si/c1-5-6(2)8-9(3,4)7/h6-7H,5H2,1-4H3 |
Clave InChI |
CDQKNWVXAQIAJC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)O[Si](C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14378823.png)
![4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol](/img/structure/B14378827.png)

![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
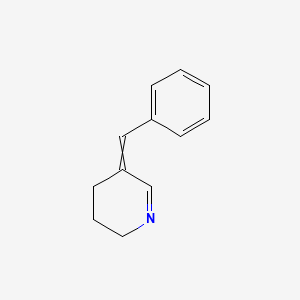
methanone](/img/structure/B14378853.png)


![S-[5,5-Bis(diethoxyphosphoryl)pentyl] ethanethioate](/img/structure/B14378871.png)
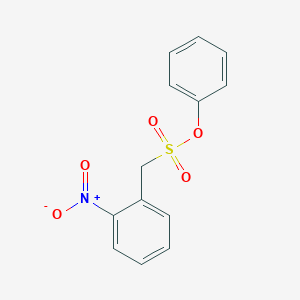
![7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol](/img/structure/B14378873.png)
